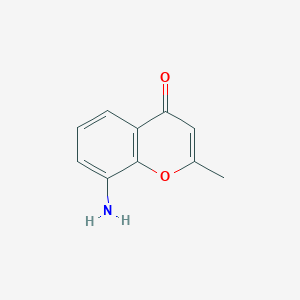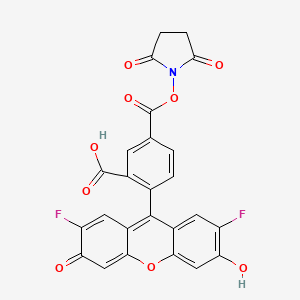
8-Amino-2-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-2-methyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-2-methyl-4H-chromen-4-one typically involves multi-step reactions. One common method includes the reaction of 2-methyl-4H-chromen-4-one with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
8-Amino-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromenone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
8-Amino-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 8-Amino-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression. These interactions contribute to its biological effects, such as anticancer and antimicrobial activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4H-chromen-4-one: Lacks the amino group, resulting in different chemical properties and biological activities.
6-Amino-2-methyl-4H-chromen-4-one: Similar structure but with the amino group at a different position, leading to variations in reactivity and applications.
Chroman-4-one: A related compound with a different substitution pattern, exhibiting distinct biological activities.
Uniqueness
8-Amino-2-methyl-4H-chromen-4-one is unique due to the presence of both the amino and methyl groups, which confer specific reactivity and biological properties.
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
8-amino-2-methylchromen-4-one |
InChI |
InChI=1S/C10H9NO2/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,11H2,1H3 |
Clé InChI |
IRTLOTLJJZRMFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=C(O1)C(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13707205.png)
![2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide](/img/structure/B13707206.png)



![(2R,7S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione](/img/structure/B13707237.png)


![(R)-9-Methyl-2-phenyl-3,9-dihydro-2H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B13707250.png)

